

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenoxy)propylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-Methylphenoxy)propylamine**

Cat. No.: **B1306395**

[Get Quote](#)

This guide provides an in-depth technical analysis of the expected spectroscopic data for **3-(4-Methylphenoxy)propylamine**, a compound of interest in materials science and pharmaceutical development. As experimental spectra for this specific molecule are not readily available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon data from analogous structures, we will outline the expected spectral characteristics and provide robust protocols for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra.

Caption: Molecular structure of **3-(4-Methylphenoxy)propylamine** with key proton environments labeled for NMR analysis.

The following sections will detail the expected outcomes from ^1H NMR, ^{13}C NMR, IR, and MS analyses, providing a comprehensive spectroscopic profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **3-(4-Methylphenoxy)propylamine**, both ^1H and ^{13}C NMR will provide invaluable information about its carbon-hydrogen framework.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integrations are summarized below. These predictions are based on the analysis of similar structures and established chemical shift tables.[\[1\]](#)

Label	Protons	Predicted δ (ppm)	Multiplicity	Integration	Rationale
a	-CH ₂ -NH ₂	~ 2.8 - 3.0	Triplet	2H	Adjacent to an electron-withdrawing amine group.
b	-CH ₂ -CH ₂ -CH ₂ -	~ 1.9 - 2.1	Quintet	2H	Methylene group flanked by two other methylene groups.
c	-O-CH ₂ -	~ 4.0 - 4.2	Triplet	2H	Adjacent to an electronegative oxygen atom.
d	Ar-H	~ 6.8 - 7.0	Doublet	2H	Aromatic protons ortho to the ether linkage.
e	Ar-H	~ 7.0 - 7.2	Doublet	2H	Aromatic protons meta to the ether linkage.
f	-NH ₂	~ 1.5 - 2.5	Broad Singlet	2H	Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent.

g	Ar-CH ₃	~ 2.3	Singlet	3H	Methyl group attached to the aromatic ring.
---	--------------------	-------	---------	----	---

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on its structure, we anticipate 8 distinct signals.

Carbon Environment	Predicted δ (ppm)	Rationale
-CH ₂ -NH ₂	~ 40 - 45	Aliphatic carbon attached to a nitrogen atom.
-CH ₂ -CH ₂ -CH ₂ -	~ 28 - 32	Aliphatic carbon in the middle of the propyl chain.
-O-CH ₂ -	~ 65 - 70	Aliphatic carbon attached to an oxygen atom.
Ar-C (ipso to -OCH ₂)	~ 155 - 160	Aromatic carbon directly attached to the ether oxygen.
Ar-C (ortho to -OCH ₂)	~ 114 - 118	Aromatic carbons shielded by the electron-donating ether group.
Ar-C (meta to -OCH ₂)	~ 128 - 132	Aromatic carbons.
Ar-C (para to -OCH ₂)	~ 130 - 135	Aromatic carbon bearing the methyl group.
Ar-CH ₃	~ 20 - 25	Methyl carbon attached to the aromatic ring.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(4-Methylphenoxy)propylamine**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **3-(4-Methylphenoxy)propylamine** is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibration	Intensity	Rationale
3400 - 3250	N-H stretch (primary amine)	Medium, two bands	Characteristic of a primary amine.
3100 - 3000	C-H stretch (aromatic)	Medium to weak	Aromatic C-H bonds.
2960 - 2850	C-H stretch (aliphatic)	Strong	Aliphatic C-H bonds in the propyl and methyl groups.
1600 - 1475	C=C stretch (aromatic)	Medium	Aromatic ring skeletal vibrations.
1250 - 1200	C-O stretch (aryl ether)	Strong	Asymmetric C-O-C stretch.
1050 - 1000	C-O stretch (alkyl ether)	Strong	Symmetric C-O-C stretch.
850 - 800	C-H bend (para-disubstituted)	Strong	Out-of-plane bending for a 1,4-disubstituted aromatic ring.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the neat liquid or solid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

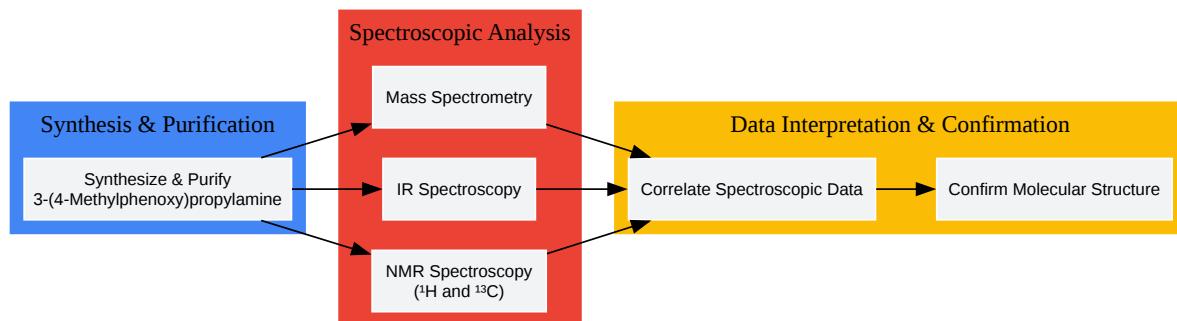
Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion (M^+): The molecular weight of **3-(4-Methylphenoxy)propylamine** ($\text{C}_{10}\text{H}_{15}\text{NO}$) is 165.23 g/mol. Therefore, the molecular ion peak is expected at $\text{m/z} = 165$.
- Key Fragmentation Pathways:
 - Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a base peak at $\text{m/z} = 30$ ($[\text{CH}_2=\text{NH}_2]^+$).
[\[3\]](#)
 - Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment corresponding to the p-cresol radical cation at $\text{m/z} = 108$.
 - Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would result in a phenoxy radical and a propylamine cation, with a fragment at $\text{m/z} = 58$ ($[\text{CH}_2(\text{CH}_2)_2\text{NH}_2]^+$).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:


- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1 μ L) of the solution into the GC.
- The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
- The molecules are ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions are separated by their mass-to-charge ratio and detected.

Overall Workflow for Spectroscopic Characterization

The comprehensive characterization of **3-(4-Methylphenoxy)propylamine** should follow a logical workflow to ensure all necessary data is collected and interpreted correctly.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of **3-(4-Methylphenoxy)propylamine**.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-(4-Methylphenoxy)propylamine**. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and purity of this compound. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of any subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. propylamine low high resolution ^1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenoxy)propylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306395#spectroscopic-data-nmr-ir-ms-for-3-4-methylphenoxy-propylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com